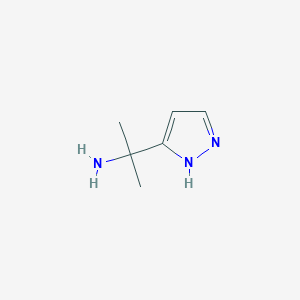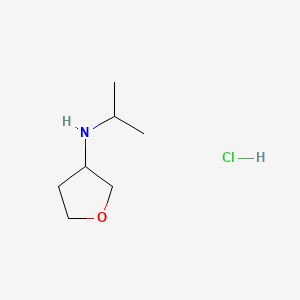
3-(2-Methylpentyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpentyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals . This compound is known for its potential therapeutic applications and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpentyl)piperidine typically involves the formation of the piperidine ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylpentylamine with a suitable dihalide can lead to the formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions and catalytic processes to ensure high yields and purity. The use of catalysts such as palladium or rhodium complexes can facilitate the cyclization reactions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives .
Scientific Research Applications
3-(2-Methylpentyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpentyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The compound can also interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar six-membered ring structure.
2-Methylpiperidine: A closely related compound with a methyl group attached to the piperidine ring.
3-Methylpiperidine: Another similar compound with a methyl group at a different position on the ring.
Uniqueness
3-(2-Methylpentyl)piperidine is unique due to the presence of the 2-methylpentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3-(2-methylpentyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
IJAIMKKLWUJZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



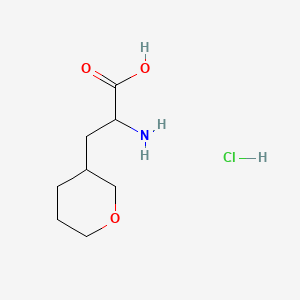
![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)

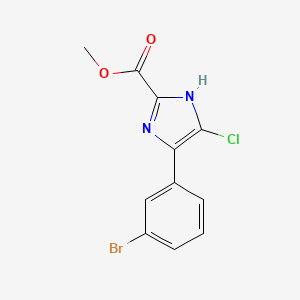
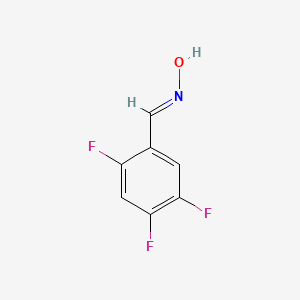
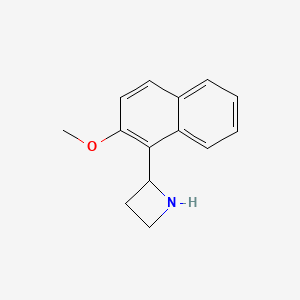
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)




